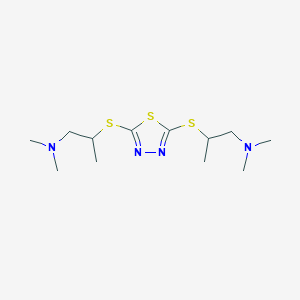
2-((5-((2-(Dimethylamino)-1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N,N-dimethyl-1-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-((2-(Dimethylamino)-1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N,N-dimethyl-1-propanamine is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((2-(Dimethylamino)-1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N,N-dimethyl-1-propanamine typically involves the formation of the thiadiazole ring followed by the introduction of the dimethylamino and thio groups. One common method involves the reaction of 2-(dimethylamino)-1-methylethylamine with a thiadiazole precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques such as chromatography and crystallization may be employed to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-((5-((2-(Dimethylamino)-1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N,N-dimethyl-1-propanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The dimethylamino and thio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2-((5-((2-(Dimethylamino)-1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N,N-dimethyl-1-propanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-((5-((2-(Dimethylamino)-1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N,N-dimethyl-1-propanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-((5-((2-(Dimethylamino)-1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N,N-dimethyl-1-propanamine
- **2-((5-((2-(Dimethylamino)-1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N,N-dimethyl-1-butanamine
- **2-((5-((2-(Dimethylamino)-1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N,N-dimethyl-1-pentanamine
Uniqueness
The uniqueness of this compound lies in its specific structural features and the presence of both dimethylamino and thio groups
Eigenschaften
CAS-Nummer |
6292-05-3 |
|---|---|
Molekularformel |
C12H24N4S3 |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
2-[[5-[1-(dimethylamino)propan-2-ylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C12H24N4S3/c1-9(7-15(3)4)17-11-13-14-12(19-11)18-10(2)8-16(5)6/h9-10H,7-8H2,1-6H3 |
InChI-Schlüssel |
IUGLVPPXKQVUQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN(C)C)SC1=NN=C(S1)SC(C)CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


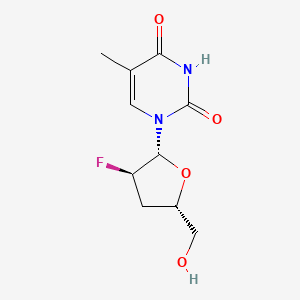

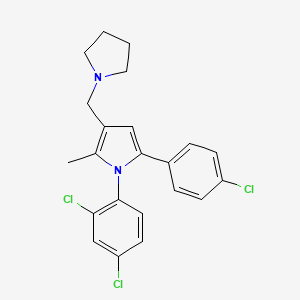

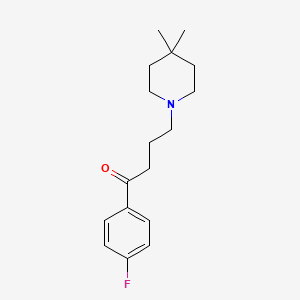
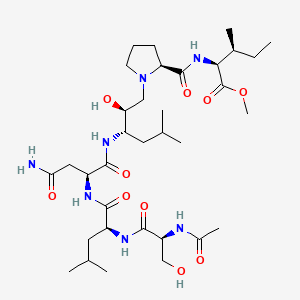


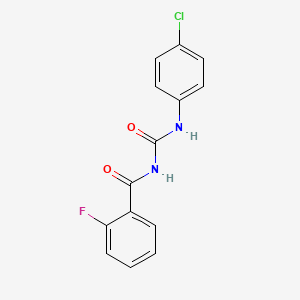

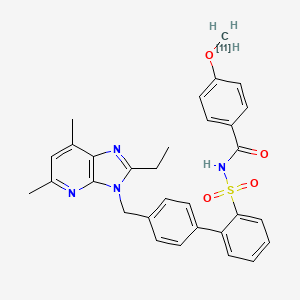
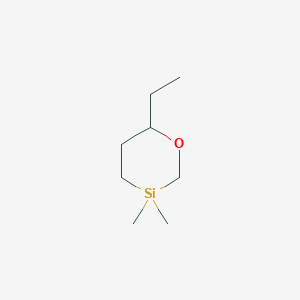
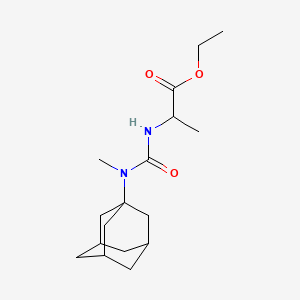
![N,N-diethyl-5-methyl-3,4,7,8,10-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B12795998.png)
